molecular formula C15H13N3S B1211696 SCH-202676

SCH-202676

カタログ番号: B1211696
分子量: 267.4 g/mol
InChIキー: FFUBTEITUNMMOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SCH-202676 is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methanamine group attached to a thiadiazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SCH-202676 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of the methanamine group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Chemical Decomposition in Reducing Environments

SCH-202676 undergoes decomposition when exposed to reducing agents such as dithiothreitol (DTT) or biological tissues like brain homogenates . Structural analysis via nuclear magnetic resonance (NMR) revealed that this decomposition involves the breakdown of the thiadiazole ring, yielding products such as benzaldehyde and thiourea derivatives . The reaction with DTT follows:

SCH 202676+DTTBenzaldehyde+Thiourea derivatives+Other byproducts\text{SCH 202676}+\text{DTT}\rightarrow \text{Benzaldehyde}+\text{Thiourea derivatives}+\text{Other byproducts}

This instability in reducing environments complicates its pharmacological characterization, as decomposed products may contribute to nonspecific effects in assays .

Impact on Radioligand Binding Assays

This compound’s chemical reactivity influences its interactions with GPCRs in functional assays:

Table 1: Effects of this compound on [35S]GTPγS Binding in Rat Forebrain Membranes

ConditionNonspecific Binding (% of Total Radioactivity)
Control (No this compound)0.3%
This compound (10 µM)10%

Receptor-Specific Modulation and Stability

This compound modulates adenosine receptors but not P2Y1 receptors, with divergent effects on ligand dissociation kinetics:

Table 2: Dissociation Rates of Radioligands in the Presence of 10 µM this compound

RadioligandReceptorDissociation Rate (Control)Dissociation Rate (+ this compound)
[3H]DPCPXAdenosine A10.136 ± 0.0160.040 ± 0.008*
[3H]ZM241385Adenosine A2A0.419 ± 0.0311.80 ± 0.11*
[125I]I-AB-MECAAdenosine A30.028 ± 0.0050.046 ± 0.004*

*Data expressed as mean ± SEM; p < 0.05 vs. control .

This compound accelerated agonist dissociation at adenosine A3 receptors but slowed antagonist dissociation at A1 receptors . These effects were absent in reducing environments (e.g., with DTT), further supporting its susceptibility to chemical breakdown .

Structural Insights from NMR Spectroscopy

1H-NMR analysis of this compound treated with DTT confirmed the formation of decomposition products, including benzaldehyde (δ 9.8 ppm, singlet) and thiourea derivatives (δ 7.2–7.5 ppm, multiplet) . This structural instability aligns with its reduced efficacy in assays containing thiol-reducing agents .

Critical Considerations for Experimental Use

  • Reducing Agents : this compound’s activity is highly dependent on assay conditions. Including 1 mM DTT mitigates nonspecific binding artifacts .

  • Concentration Range : Effective concentrations are narrow (0.5–10 µM), beyond which decomposition dominates .

  • Receptor Specificity : Effects vary across receptor subtypes, necessitating controlled validation for each target .

This compound’s chemical reactivity and instability under reducing conditions underscore the importance of careful experimental design in GPCR studies. Its dual role as an allosteric modulator and chemically labile compound highlights the interplay between molecular structure and pharmacological activity.

科学的研究の応用

Key Research Findings

  • Allosteric Modulation : SCH-202676 has been shown to inhibit both agonist and antagonist binding to various GPCRs. It affects radioligand binding to receptors such as the human mu-, delta-, and kappa-opioid receptors, alpha- and beta-adrenergic receptors, muscarinic M1 and M2 receptors, and dopaminergic D1 and D2 receptors. The compound operates by interacting with a structural motif common across these receptors .
  • Inhibition of Adenosine Receptors : The compound has been demonstrated to inhibit radioligand binding to adenosine A1, A2A, and A3 receptors with IC50 values ranging from 0.5 to 0.8 µM. This inhibition also affects the dissociation kinetics of these receptors .
  • Purinergic Receptor Interaction : Research indicates that this compound can inhibit ATP-induced Na+-K+ pump activity mediated via the P2Y1 receptor in depolarized skeletal muscle tissues . This suggests potential implications for muscle physiology and pharmacology.

Table 1: Effects of this compound on Receptor Activity

Receptor TypeAgonistControl EC50 (log)Emax (%)This compound EC50 (log)Emax (%)
Muscarinic M2/M4CCh-5.1±0.1169±4-5.0±0.1168±4
Adenosine A12ClAdo-6.5±0.1229±6-6.5±0.3238±16
Cannabinoid CB1CP55940-7.0±0.1197±4-6.9±0.1199±5
Lysophosphatidic Acid LPA1LPA-5.5±0.5125±7-5.9±0.5120±5

This table summarizes the effects of this compound on various GPCRs under controlled conditions compared to those treated with the compound.

Implications for Future Research

The unique properties of this compound as an allosteric modulator highlight its potential applications in pharmacological research aimed at developing new therapeutic agents targeting GPCRs. Its ability to selectively modulate receptor activity without directly affecting G protein signaling opens avenues for investigating receptor dynamics in various physiological contexts.

作用機序

The mechanism of action of SCH-202676 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

類似化合物との比較

SCH-202676 can be compared with other thiadiazole derivatives, such as:

    2,3-Diphenyl-1,2,4-thiadiazole: Lacks the methanamine group, leading to different chemical and biological properties.

    N-Methyl-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine: Similar structure but with a different substituent on the nitrogen atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

Q & A

Basic Research Questions

Q. What is the primary mechanism by which SCH-202676 modulates GPCR activity?

this compound was initially classified as a broad-spectrum allosteric modulator of GPCRs but has since been identified as a thiol-reactive compound. It interacts with sulfhydryl (-SH) groups on cysteine residues, leading to chemical decomposition or modification of receptor structures. This disrupts agonist/antagonist binding and receptor-G protein coupling, as observed in adenosine A1, A2A, and A3 receptors . Key experimental evidence includes its DTT-sensitive effects in [³⁵S]GTPγS binding assays, where DTT reverses its nonspecific inhibition .

Q. How do experimental conditions (e.g., DTT usage) influence this compound's observed effects?

The presence of reducing agents like DTT (1 mM) is critical. In DTT-free conditions, this compound induces nonspecific increases in [³⁵S]GTPγS binding across brain sections and membranes, while DTT fully reverses these effects. For example, this compound (10⁻⁵ M) increased nonspecific binding by 10-fold in rat forebrain membranes without DTT, but no effect was observed with DTT . Researchers must standardize DTT usage to avoid artifacts in GPCR functional assays.

Q. What are the standard methodologies for assessing this compound's interaction with GPCRs?

Key techniques include:

  • [³⁵S]GTPγS autoradiography : Measures receptor-dependent G protein activation in tissue sections .
  • Radioligand displacement assays : Quantifies this compound's impact on agonist/antagonist binding affinity (e.g., [³H]DPCPX saturation experiments in CHO cells) .
  • NMR spectroscopy : Confirms this compound's chemical stability and thiol-mediated decomposition .

Advanced Research Questions

Q. How does this compound exhibit differential effects in intact cells versus membrane preparations?

In intact M1 mAChR-expressing CHO cells, this compound competitively inhibits [³H]NMS binding, while in membrane preparations, it shows noncompetitive inhibition with positive cooperativity (Hill slope >1). This suggests its interaction depends on cellular integrity, possibly due to dual binding sites (extracellular and intracellular) inaccessible in broken-cell systems . Researchers should validate findings across both models to avoid misinterpretation.

Q. How can researchers resolve contradictions in this compound's reported effects across GPCR subtypes?

this compound inhibits adenosine A1/A3 and P2Y12 receptors but has no effect on P2Y1 or α2A-adrenergic receptors. This variability arises from:

  • Receptor-specific cysteine accessibility : Thiol group availability determines this compound's reactivity .
  • Assay conditions : For example, NaCl (1 M) enhances this compound's inhibition of [³H]DPCPX binding to A1 receptors (3-fold Kd reduction), while PD81,723 (a positive allosteric modulator) increases Kd 5-fold .
  • Species differences : Rat brain vs. mouse spleen sections show distinct nonspecific binding patterns under DTT-free conditions .

Q. What strategies mitigate this compound's nonspecific effects in functional assays?

  • Include DTT (1 mM) : Prevents thiol-mediated artifacts in [³⁵S]GTPγS binding .
  • Use low concentrations (≤10⁻⁶ M) : Higher concentrations (10⁻⁵ M) induce off-target membrane interactions .
  • Combine structural and functional analyses : NMR or mass spectrometry confirms compound integrity, while parallel radioligand assays validate receptor-specific effects .

Q. Why does this compound lack efficacy in some Gi-coupled receptor assays despite broad GPCR activity?

this compound (10⁻⁷–10⁻⁵ M) fails to inhibit α2A-adrenergic or muscarinic M2/M4 receptor-mediated G protein activation. This is attributed to:

  • Receptor conformation stability : Some Gi-coupled receptors (e.g., α2A) lack accessible cysteine residues critical for this compound's thiol reactivity .
  • G protein coupling independence : this compound disrupts ligand binding but not downstream G protein activation in certain receptors .

Q. Methodological Recommendations

  • Experimental Design : Pre-screen GPCRs for cysteine accessibility via site-directed mutagenesis.
  • Data Interpretation : Distinguish thiol-mediated artifacts (DTT-reversible) from true allosteric modulation.
  • Replication : Validate findings across species (rat, mouse) and preparation types (intact cells, membranes).

特性

分子式

C15H13N3S

分子量

267.4 g/mol

IUPAC名

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine

InChI

InChI=1S/C15H13N3S/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13/h2-11H,1H3

InChIキー

FFUBTEITUNMMOK-UHFFFAOYSA-N

正規SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3

同義語

N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine
SCH-202676

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。